N-phenyl-3-(piperazin-1-yl)propanamide
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Overview
Description
N-phenyl-3-(piperazin-1-yl)propanamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(piperazin-1-yl)propanamide typically involves the coupling of aromatic amines with 3-bromopropanoyl chloride in an aqueous basic medium. This reaction yields different electrophiles, which are then reacted with 1-phenylpiperazine to produce the desired compound . The structural confirmation of the synthesized compounds is usually corroborated by IR, 1H NMR, 13C NMR, HMBC, and CHN analysis data .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(piperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-phenyl-3-(piperazin-1-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-3-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by forming an enzyme-inhibitor complex . This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds have been studied for their cholinesterase inhibition and neuroprotective properties.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have shown antibacterial activity and are used in the development of new antimicrobial agents.
Uniqueness
N-phenyl-3-(piperazin-1-yl)propanamide stands out due to its specific structural features and potential applications in medicinal chemistry. Its unique combination of a phenyl group and a piperazine moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for drug development and research.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-phenyl-3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C13H19N3O/c17-13(15-12-4-2-1-3-5-12)6-9-16-10-7-14-8-11-16/h1-5,14H,6-11H2,(H,15,17) |
InChI Key |
QOPPOYZBWUFMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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